8-Aza-7-bromo-7-deazaguanosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C10H12BrN5O5 |

|---|---|

Poids moléculaire |

362.14 g/mol |

Nom IUPAC |

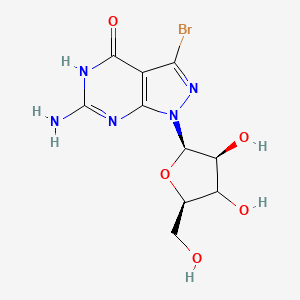

6-amino-3-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[5,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C10H12BrN5O5/c11-6-3-7(13-10(12)14-8(3)20)16(15-6)9-5(19)4(18)2(1-17)21-9/h2,4-5,9,17-19H,1H2,(H3,12,13,14,20)/t2-,4?,5+,9-/m1/s1 |

Clé InChI |

IFDHGJWXTTXQDU-RYXOHCPDSA-N |

SMILES isomérique |

C([C@@H]1C([C@@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)C(=N2)Br)O)O)O |

SMILES canonique |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)C(=N2)Br)O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 8-Aza-7-bromo-7-deazaguanosine: Chemical Properties and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential biological significance of 8-Aza-7-bromo-7-deazaguanosine. This synthetic nucleoside analog is a valuable tool in nucleic acid chemistry and drug discovery, offering unique characteristics for the development of novel therapeutic and diagnostic agents.

Core Chemical Properties

This compound is a purine (B94841) nucleoside analog characterized by the substitution of the nitrogen atom at position 8 with a carbon and the bromine atom at position 7 of the guanine (B1146940) base.[1][2] This modification significantly influences its chemical and biological properties.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 96555-37-2 | [1] |

| Molecular Formula | C₁₀H₁₂BrN₅O₅ | [1] |

| Molecular Weight | 362.14 g/mol | Calculated |

| Appearance | White to off-white powder | Inferred |

| Storage Temperature | -20°C | [1] |

| SMILES | BrC=1C2=C(N(N1)[C@@H]3O--INVALID-LINK----INVALID-LINK--[C@H]3O)NC(N)=NC2=O | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives for incorporation into oligonucleotides involves several key steps, including glycosylation, potential derivatization, and phosphitylation.

Synthesis of this compound

A common route for the synthesis of this compound involves the deamination of a precursor, 7-bromo-8-aza-7-deazapurin-2,6-diamine 2'-deoxyribonucleoside.[3]

Experimental Protocol: Deamination of 7-bromo-8-aza-7-deazapurin-2,6-diamine 2′-deoxyribonucleoside [3]

-

Suspension: Suspend 7-bromo-8-aza-7-deazapurin-2,6-diamine 2′-deoxyribonucleoside (1.0 eq) in a mixture of water and acetic acid (1:1 v/v).

-

Reaction Initiation: Heat the suspension to 60°C with stirring.

-

Deamination: Add a solution of sodium nitrite (B80452) (10.0 eq) in water dropwise to the heated suspension.

-

pH Adjustment: After 10 minutes, adjust the pH of the solution to 8 using 25% aqueous ammonia.

-

Purification:

-

Apply the crude product to a Serdolit AD-4 column.

-

Wash the column with water.

-

Elute the product with a 1:1 mixture of water and isopropanol.

-

Evaporate the solvent to yield the final product.

-

Synthesis of this compound Phosphoramidite (B1245037)

For incorporation into synthetic oligonucleotides, this compound must be converted into its phosphoramidite derivative.[4][5][6] This involves protection of the exocyclic amine and the hydroxyl groups of the sugar moiety, followed by phosphitylation.

Experimental Protocol: Phosphoramidite Synthesis

-

Protection of Exocyclic Amine: React this compound with N,N-dimethylformamide dimethylacetal to protect the exocyclic amine.[3]

-

Protection of 5'-Hydroxyl Group: React the protected nucleoside with dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine (B92270) to protect the 5'-hydroxyl group.

-

Phosphitylation: React the 5'-O-DMT protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine to introduce the phosphoramidite moiety at the 3'-hydroxyl position.

-

Purification: Purify the resulting phosphoramidite using silica (B1680970) gel chromatography.

Impact on Nucleic Acid Structure and Function

The incorporation of this compound into oligonucleotides has a notable impact on their structural stability. The 7-bromo substitution in 8-aza-7-deazapurine nucleosides has been shown to stabilize oligonucleotide duplexes.[3] This stabilization is attributed to favorable steric and electronic effects of the halogen substituent in the major groove of the DNA duplex.

Table 2: Effect on Oligonucleotide Duplex Stability

| Modification | Change in Melting Temperature (ΔTm) per modification | Reference |

| 8-Aza-7-deaza-2'-deoxyisoguanosine | +1.6°C | [3] |

| 7-bromo-8-aza-7-deaza-2'-deoxyisoguanosine | Increased stabilization (specific ΔTm not provided) | [3] |

| 7-iodo-8-aza-7-deaza-2'-deoxyisoguanosine | +5.8°C | [3] |

Potential Biological Activity and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on related 7-deazapurine analogs provides strong indications of its potential to activate innate immune responses.

cGAS-STING Pathway Activation (Hypothesized)

Analogs such as 8-chloro-7-deazaguanosine have been shown to induce the production of interferon, a key cytokine in the antiviral response.[7][8] Interferon production is a downstream consequence of the activation of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway. This pathway is a critical component of the innate immune system that detects cytosolic DNA, a hallmark of viral and bacterial infections, as well as cellular damage.

The proposed mechanism is as follows:

-

Sensing: Cytosolic DNA is recognized by cGAS.

-

Second Messenger Synthesis: Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).

-

STING Activation: cGAMP binds to and activates STING on the endoplasmic reticulum.

-

Downstream Signaling: Activated STING translocates and activates TBK1 (TANK-binding kinase 1), which in turn phosphorylates the transcription factor IRF3 (Interferon Regulatory Factor 3).

-

Interferon Production: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons and other inflammatory cytokines.

Given the structural similarity and the interferon-inducing capabilities of related compounds, it is plausible that this compound or its metabolites could act as an agonist of the STING pathway, potentially by mimicking cGAMP or by other indirect mechanisms.

Anticancer and Antimicrobial Potential

Purine nucleoside analogs are known to have broad antitumor activity by inhibiting DNA synthesis and inducing apoptosis.[2] Additionally, various 8-aza-7-deazapurine analogs have demonstrated antibacterial and antiviral properties.[9][10] While specific data for this compound is not extensively available, its structural class suggests potential for further investigation in these therapeutic areas.

Conclusion

This compound is a synthetic nucleoside with significant potential in chemical biology and drug development. Its ability to enhance the stability of nucleic acid duplexes makes it a valuable tool for the design of therapeutic oligonucleotides and diagnostic probes. Furthermore, its potential to modulate the innate immune system through pathways like cGAS-STING warrants further investigation for the development of novel immunotherapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the multifaceted applications of this intriguing molecule.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The base pairing properties of 8-aza-7-deaza-2′-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-substituted 8-aza-7-deazapurines and 2,8-diaza-7-deaza-purines: synthesis of nucleosides and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-Aza-7-deazaguanine nucleosides and oligonucleotides with octadiynyl side chains: synthesis, functionalization by the azide-alkyne 'click' reaction and nucleobase specific fluorescence quenching of coumarin dye conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broad-spectrum activity of 8-chloro-7-deazaguanosine against RNA virus infections in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broad-spectrum activity of 8-chloro-7-deazaguanosine against RNA virus infections in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 8-Aza-7-bromo-7-deazaguanosine

This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, a modified nucleoside of interest in various biomedical research applications. The synthesis involves a multi-step process commencing with the formation of the core heterocyclic scaffold, followed by bromination, glycosylation, and final deprotection steps. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound can be approached through a convergent strategy. The core of this strategy involves the initial synthesis of a suitable 8-aza-7-deazapurine precursor, which is then subjected to bromination and subsequent glycosylation with a protected ribose moiety. The final step involves the removal of protecting groups to yield the target molecule.

The proposed synthetic pathway is as follows:

-

Synthesis of the 8-Aza-7-deazapurine Core: Formation of a pyrazolo[3,4-d]pyrimidine derivative, such as 2,6-diamino-8-aza-7-deazapurine, which serves as the foundational heterocyclic system.

-

Bromination: Introduction of a bromine atom at the 7-position of the pyrazolo[3,4-d]pyrimidine core.

-

Glycosylation: Attachment of a protected ribose sugar to the brominated heterocyclic base.

-

Conversion to Guanosine (B1672433) Analogue (if necessary): If the starting purine (B94841) is a diamino derivative, conversion of the 2-amino group to a hydroxyl group is required.

-

Deprotection: Removal of the protecting groups from the ribose moiety to afford the final product.

Quantitative Data Summary

The following table summarizes the expected yields and key analytical data for the intermediates and the final product based on literature for similar compounds. Actual results may vary depending on specific experimental conditions.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Analytical Data (Expected) |

| 2,6-Diamino-8-aza-7-deazapurine | C₅H₅N₇ | 163.14 | 70-80 | ¹H NMR, ¹³C NMR, MS |

| 7-Bromo-2,6-diamino-8-aza-7-deazapurine | C₅H₄BrN₇ | 242.03 | 60-70 | ¹H NMR, ¹³C NMR, MS |

| Protected 8-Aza-7-bromo-7-deazaadenosine analogue | C₂₆H₂₆BrN₇O₅ | 612.43 | 50-60 | ¹H NMR, ¹³C NMR, MS |

| This compound | C₁₀H₁₂BrN₅O₅ | 378.14 | 80-90 (from deprotection) | ¹H NMR, ¹³C NMR, HRMS, UV-Vis |

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related 8-aza-7-deazapurine nucleosides.

Synthesis of 2,6-Diamino-8-aza-7-deazapurine

This step involves the cyclization of precursors to form the pyrazolo[3,4-d]pyrimidine core.

-

Reagents: 5-amino-1H-pyrazole-4-carbonitrile, Formamide (B127407).

-

Procedure:

-

A mixture of 5-amino-1H-pyrazole-4-carbonitrile (1 eq.) in formamide (10 vol.) is heated to reflux (approximately 210 °C) for 4-6 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with ethanol (B145695) and dried under vacuum to yield 2,6-diamino-8-aza-7-deazapurine.

-

Bromination of the 8-Aza-7-deazapurine Core

-

Reagents: 2,6-Diamino-8-aza-7-deazapurine, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).

-

Procedure:

-

2,6-Diamino-8-aza-7-deazapurine (1 eq.) is dissolved in anhydrous DMF.

-

N-Bromosuccinimide (1.1 eq.) is added portion-wise to the solution at 0 °C.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford 7-Bromo-2,6-diamino-8-aza-7-deazapurine.

-

Glycosylation with Protected Ribose

This procedure utilizes a protected ribose donor for the glycosylation reaction.

-

Reagents: 7-Bromo-2,6-diamino-8-aza-7-deazapurine, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, Bis(trimethylsilyl)acetamide (BSA), Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Acetonitrile (B52724).

-

Procedure:

-

A suspension of 7-Bromo-2,6-diamino-8-aza-7-deazapurine (1 eq.) in anhydrous acetonitrile is treated with BSA (3 eq.) and heated to reflux until a clear solution is obtained.

-

The solution is cooled to room temperature, and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq.) is added.

-

The mixture is cooled to 0 °C, and TMSOTf (1.5 eq.) is added dropwise.

-

The reaction is stirred at room temperature for 24 hours.

-

The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate.

-

The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the protected nucleoside.

-

Conversion to the Guanosine Analogue

This step converts the 2-amino group to a hydroxyl group.

-

Reagents: Protected 8-Aza-7-bromo-7-deazaadenosine analogue, Sodium nitrite (B80452), Acetic acid, Water.

-

Procedure:

-

To a suspension of the protected adenosine (B11128) analogue (1 eq.) in a mixture of water and acetic acid (1:1), a solution of sodium nitrite (10 eq.) in water is added dropwise at 60 °C with stirring.[1]

-

After 10 minutes, the pH of the solution is adjusted to 8 with 25% aqueous ammonia.[1]

-

The crude product is purified by column chromatography to yield the protected guanosine analogue.[1]

-

Deprotection to Yield this compound

-

Reagents: Protected this compound analogue, Methanolic ammonia.

-

Procedure:

-

The protected nucleoside is dissolved in saturated methanolic ammonia.

-

The solution is stirred in a sealed vessel at room temperature for 48 hours.

-

The solvent is evaporated under reduced pressure.

-

The residue is purified by recrystallization or column chromatography to give this compound as a pure solid.

-

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Biological Relevance and Applications

8-Aza-7-deazaguanosine and its derivatives are of significant interest in medicinal chemistry and molecular biology. As modified nucleosides, they can be incorporated into oligonucleotides to alter their properties. The 8-aza modification can influence the electronic properties and hydrogen bonding capabilities of the nucleobase, while the 7-deaza modification removes a potential site for enzymatic degradation. The 7-bromo substituent can serve as a handle for further chemical modifications or can enhance the binding affinity of the oligonucleotide to its target. These modifications make such nucleosides valuable tools for the development of therapeutic and diagnostic oligonucleotides.

Due to the lack of specific signaling pathway information for this compound in the initial literature search, a signaling pathway diagram is not included. The primary application appears to be in the synthesis of modified nucleic acids.

Disclaimer

This document is intended for informational purposes only and should be used by qualified professionals. The described synthetic procedures involve hazardous materials and should be performed in a well-equipped laboratory with appropriate safety precautions. The yields and analytical data are illustrative and may not be representative of all experimental outcomes.

References

8-Aza-7-bromo-7-deazaguanosine: A Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aza-7-bromo-7-deazaguanosine is a synthetic purine (B94841) nucleoside analog belonging to the 8-aza-7-deazapurine class. Compounds in this family are recognized for a spectrum of biological activities, including antiviral, anticancer, and immunomodulatory effects.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound and its halogenated congeners. While direct, extensive research on the bromo-derivative is limited, this document extrapolates from closely related analogs to propose potential mechanisms and provides detailed hypothetical experimental protocols for their investigation.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to endogenous nucleosides allows them to interfere with key cellular processes such as DNA and RNA synthesis, and to interact with a variety of enzymes. The 8-aza-7-deazapurine scaffold is of particular interest as the nitrogen atom at position 8 alters the electronic properties and hydrogen bonding capabilities of the purine ring, potentially leading to novel biological activities.[1] The addition of a halogen at the 7-position further modifies the molecule's properties, influencing its interaction with biological targets.[2] This guide focuses on the 7-bromo derivative, this compound, and its potential mechanisms of action.

Potential Mechanisms of Action

Based on the activities of related compounds, the mechanism of action of this compound can be hypothesized to fall into three main categories: immunomodulation via Toll-like receptor (TLR) agonism, direct inhibition of cellular or viral enzymes, and incorporation into nucleic acids.

Immunomodulation via Toll-Like Receptor (TLR) Agonism

A compelling potential mechanism of action for this compound is the activation of endosomal Toll-like receptors, particularly TLR7 and TLR8. These receptors are key components of the innate immune system that recognize single-stranded RNA, initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[3] Several small molecule nucleoside analogs have been identified as potent TLR7/8 agonists.[4]

The proposed signaling pathway is as follows:

Enzyme Inhibition

As a nucleoside analog, this compound could potentially inhibit various enzymes involved in nucleic acid metabolism.

-

Viral Polymerases: A common mechanism for antiviral nucleosides is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[5] After conversion to its triphosphate form, the analog can act as a competitive inhibitor or be incorporated into the growing viral RNA chain, causing premature termination.

-

DNA Repair Enzymes: Studies on closely related 8-halogenated-7-deaza-2'-deoxyguanosine derivatives have shown that they can act as inhibitors of DNA repair enzymes such as human 8-oxoguanine DNA N-glycosylase 1 (hOGG1).[6] Furthermore, 7,8-dihalogenated 7-deaza-dGTP analogs have been shown to inhibit the MTH1 enzyme, which is responsible for clearing oxidized nucleotides from the cellular pool.[7]

Incorporation into Nucleic Acids

If phosphorylated within the cell, this compound triphosphate could be a substrate for cellular or viral polymerases, leading to its incorporation into DNA or RNA. This could disrupt nucleic acid structure and function, leading to cytotoxicity or antiviral effects. The presence of the 8-aza modification and the 7-bromo substitution would alter the base-pairing properties of the nucleoside.[2]

Quantitative Data

Direct quantitative data for the biological activity of this compound is scarce in the published literature. However, data for a closely related analog is available.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 7-Iodo-8-aza-7-deazaguanosine derivative | A549 (Human Lung Carcinoma) | Cytotoxicity | 7.68 | [1] |

| This compound | A549, MDA-MB-231 | Cytotoxicity | No detectable activity | [1] |

Experimental Protocols

The following sections describe detailed methodologies for key experiments that could be used to elucidate the mechanism of action of this compound.

TLR7/8 Activation Assay

This protocol describes a cell-based reporter assay to determine if this compound can activate TLR7 or TLR8.

Methodology:

-

Cell Culture: Maintain HEK293 cells stably transfected with human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.

-

Assay Procedure:

-

Seed the cells in 96-well plates at an appropriate density.

-

The following day, treat the cells with a serial dilution of this compound. Include a known TLR7/8 agonist (e.g., R848) as a positive control and vehicle (e.g., DMSO) as a negative control.

-

Incubate the plates for 24-48 hours at 37°C.

-

Collect the cell culture supernatant.

-

Measure SEAP activity using a commercially available kit.

-

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that elicits a half-maximal response.

Cytokine Induction Assay

This protocol is designed to measure the induction of cytokines in human peripheral blood mononuclear cells (PBMCs) upon treatment with the compound.[8][9]

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Treatment:

-

Plate the PBMCs in 96-well plates.

-

Treat the cells with various concentrations of this compound. Include a positive control (e.g., LPS or R848) and a negative control (vehicle).

-

Incubate for 24 hours at 37°C.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

-

-

Data Analysis: Plot the cytokine concentration as a function of the compound concentration to determine the dose-response relationship.

Antiviral Activity Assay

This protocol outlines a general method for assessing the antiviral activity of this compound against an RNA virus.[10][11]

Methodology:

-

Cell Culture and Infection:

-

Seed a suitable host cell line (e.g., Vero cells for many viruses) in 96-well plates.

-

Pre-treat the cells with a serial dilution of this compound for a few hours.

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

-

Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE), typically 2-4 days.

-

Assessment of Antiviral Activity:

-

CPE Reduction Assay: Visually score the wells for the reduction in viral CPE.

-

Cell Viability Assay: Use a colorimetric assay (e.g., MTT or MTS) to quantify the number of viable cells.

-

Viral Titer Reduction Assay: Collect the supernatant and determine the viral titer using a plaque assay or TCID50 assay.

-

-

Data Analysis: Calculate the EC50 (the concentration that inhibits the viral effect by 50%) and the CC50 (the concentration that is cytotoxic to 50% of the cells). The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.

Conclusion and Future Directions

The mechanism of action of this compound remains to be fully elucidated. Based on the biological activities of structurally related 8-aza-7-deazapurine nucleosides, the most probable mechanisms involve immunomodulation through TLR7/8 agonism or inhibition of key viral or cellular enzymes. The available data suggests that its direct anticancer activity may be limited.[1]

Future research should focus on systematically evaluating this compound using the experimental protocols outlined in this guide. Specifically, determining its ability to activate TLR7 and TLR8 and induce a cytokine response is a critical first step. Subsequently, its potential as an inhibitor of viral polymerases and cellular enzymes involved in DNA repair should be investigated. A clear understanding of its mechanism of action will be essential for its potential development as a therapeutic agent.

References

- 1. Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The base pairing properties of 8-aza-7-deaza-2′-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Interaction Between the TLR7 and a Colchicine Derivative Revealed Through a Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recognition and excision properties of 8-halogenated-7-deaza-2'-deoxyguanosine as 8-oxo-2'-deoxyguanosine analogues and Fpg and hOGG1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of MTH1-Binding Nucleotide Analogs Based on 7,8-Dihalogenated 7-Deaza-dG Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 10. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of 8-Aza-7-Deazapurine Nucleosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and development of 8-aza-7-deazapurine nucleosides, a class of purine (B94841) analogs that has garnered significant attention in medicinal chemistry. By virtue of their structural similarity to endogenous purine nucleosides, these compounds function as antimetabolites, interfering with essential cellular processes and exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. This document provides a comprehensive overview of their synthesis, mechanism of action, and key experimental methodologies, presented in a manner conducive to research and development.

Discovery and Historical Perspective

The journey of 8-aza-7-deazapurine nucleosides is rooted in the exploration of naturally occurring and synthetic purine analogs. A foundational compound in this field is Tubercidin (7-deazaadenosine), a naturally occurring antibiotic isolated from Streptomyces tubercidicus.[1][2] Although not an 8-aza-7-deazapurine itself, its discovery highlighted the therapeutic potential of modifying the purine core. The key structural feature of tubercidin, the replacement of N7 with a carbon atom, renders it resistant to degradation by adenosine (B11128) deaminase, thereby enhancing its bioavailability and biological activity.[1]

Another pivotal compound is Allopurinol , a synthetic isomer of hypoxanthine (B114508) and an inhibitor of xanthine (B1682287) oxidase used in the treatment of gout.[3] Allopurinol is an 8-aza-7-deazapurine analog (specifically, a pyrazolo[3,4-d]pyrimidine).[3] Its successful clinical application spurred further interest in this heterocyclic scaffold. The in vivo formation of allopurinol-1-riboside demonstrated that the 8-aza-7-deazapurine core could be recognized by cellular enzymes and incorporated into a nucleoside structure.[4]

These early discoveries paved the way for the rational design and synthesis of a diverse array of 8-aza-7-deazapurine nucleosides. Researchers began to systematically explore modifications at various positions of the purine ring and the sugar moiety to modulate biological activity and selectivity.[5] The primary rationale behind this exploration is that the interchange of the C8 and N7 atoms in the purine ring of natural nucleosides can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule, leading to differential interactions with target enzymes and receptors.[5]

Synthetic Methodologies

The synthesis of 8-aza-7-deazapurine nucleosides can be broadly categorized into chemical and chemoenzymatic methods.

Chemical Synthesis

Chemical synthesis typically involves the glycosylation of a pre-formed 8-aza-7-deazapurine heterocyclic base with a protected sugar donor. A common strategy is the Vorbrüggen glycosylation, where a silylated heterocycle is coupled with a protected sugar derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[5] Subsequent deprotection steps yield the final nucleoside. Modifications to the purine ring, such as halogenation, can be performed before or after glycosylation to create intermediates for further functionalization via cross-coupling reactions like Sonogashira, Suzuki, and Stille couplings.[6]

Chemoenzymatic Synthesis

Chemoenzymatic approaches offer an alternative and often more stereoselective route to 8-aza-7-deazapurine nucleosides. These methods utilize enzymes such as purine nucleoside phosphorylase (PNP) to catalyze the transglycosylation reaction between an 8-aza-7-deazapurine base and a donor nucleoside (e.g., uridine (B1682114) or 2'-deoxyuridine).[7] This method can provide direct access to the desired β-anomer, which is often the biologically active form.

Biological Activities and Quantitative Data

8-Aza-7-deazapurine nucleosides have demonstrated a wide range of biological activities. The following tables summarize representative quantitative data for their antibacterial, antiviral, and anticancer effects.

Table 1: Antibacterial Activity of 8-Aza-7-Deazapurine Nucleosides

| Compound | Target Organism | Activity Metric | Value | Reference |

| Fleximer Analog 9 | M. smegmatis mc2 155 | MIC₉₉ | 13 µg/mL | [8] |

| Fleximer Analog 19 | M. smegmatis mc2 155 | MIC₉₉ | 50 µg/mL | [8] |

| Fleximer Analog 6 | M. tuberculosis H37Rv | MIC₉₉ | 20 µg/mL | [8] |

| Fleximer Analog 10 | M. tuberculosis H37Rv | MIC₉₉ | 40 µg/mL | [8] |

Table 2: Antiviral Activity of 8-Aza-7-Deazapurine Nucleosides

| Compound | Virus | Cell Line | Activity Metric | Value (µM) | Reference |

| 2′-deoxy-2′-β-fluoro-8-aza-7-deazapurine nucleosides | Hepatitis B Virus (HBV) | - | Significant Activity | Not specified | [5] |

| 7-chloro-3-(2-deoxy-D-erythro-pentofuranosyl)-3H-1,2,3-triazolo[4,5-b]pyridine (α-anomer) | Coxsackie B virus | - | Antiviral Activity | Not specified | [9] |

| 7-chloro-3-(2-deoxy-D-erythro-pentofuranosyl)-3H-1,2,3-triazolo[4,5-b]pyridine (β-anomer) | Coxsackie B virus | - | Antiviral Activity | Not specified | [9] |

Table 3: Anticancer Activity of 8-Aza-7-Deazapurine Nucleosides

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| 6-chloro derivatives of 8-aza-3-deazapurine ribo- and 2′-deoxyribonucleosides | LoVo human colon adenocarcinoma | Some Activity | Not specified | [9] |

| 2′,3′-dideoxy-8-aza-1-deazaadenosine (α- and β-anomers) | - | Adenosine deaminase inhibitors | Active | Not specified |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of 8-aza-7-deazapurine nucleosides is their function as antimetabolites. Upon cellular uptake, they are phosphorylated by cellular kinases to their corresponding mono-, di-, and triphosphates.[1] These triphosphorylated analogs can then compete with natural nucleoside triphosphates (e.g., ATP, GTP) for incorporation into nascent DNA and RNA chains by polymerases.[1] This incorporation can lead to chain termination or dysfunctional nucleic acids, ultimately inhibiting DNA replication and transcription and inducing cytotoxicity.[1]

Antiviral Mechanism

In the context of viral infections, the phosphorylated nucleoside analogs can act as inhibitors of viral polymerases (e.g., RNA-dependent RNA polymerase, reverse transcriptase).[10] The incorporation of the analog into the growing viral nucleic acid chain can lead to premature termination of replication. Furthermore, some 8-aza-7-deazapurine nucleosides, such as tubercidin, have been shown to activate the RIG-I/NF-κB signaling pathway, leading to the production of type I interferons and inflammatory cytokines, which contribute to the antiviral response.[11]

Anticancer Mechanism

The anticancer activity of these nucleosides is also primarily due to their incorporation into DNA and RNA, leading to DNA damage and inhibition of protein synthesis.[12] This can trigger cell cycle arrest and apoptosis. The apoptotic signaling pathways induced by DNA damage are complex and can involve the activation of tumor suppressor proteins like p53.[13]

Experimental Protocols

General Procedure for Chemical Synthesis of an 8-Aza-7-Deazapurine Nucleoside (Vorbrüggen Glycosylation)

-

Silylation of the Heterocyclic Base: The 8-aza-7-deazapurine base is suspended in an anhydrous solvent (e.g., acetonitrile) and treated with a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA). The mixture is heated to ensure complete silylation.

-

Glycosylation: The protected sugar donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) and a Lewis acid catalyst (e.g., TMSOTf) are added to the silylated base solution. The reaction mixture is stirred at an elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched, and the crude product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.

-

Deprotection: The protecting groups on the sugar moiety (e.g., benzoyl groups) are removed. This is typically achieved by treating the protected nucleoside with a solution of ammonia (B1221849) in methanol (B129727) or sodium methoxide (B1231860) in methanol.

-

Purification: The final nucleoside is purified by column chromatography on silica (B1680970) gel to yield the pure product.

Protocol for MTT Assay for Anticancer Activity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[14]

-

Compound Treatment: Prepare serial dilutions of the 8-aza-7-deazapurine nucleoside in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-cell control (medium only).[14]

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14]

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol for Plaque Reduction Assay for Antiviral Activity

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.[16]

-

Virus and Compound Preparation: Prepare serial dilutions of the 8-aza-7-deazapurine nucleoside in a serum-free medium. In separate tubes, mix the diluted compound with a known titer of the virus. A virus-only control should also be prepared.[16]

-

Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.[16]

-

Overlay: After the incubation period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of the virus.[16]

-

Incubation: Incubate the plates at the optimal temperature for the virus for several days until plaques (zones of cell death) are visible in the virus-only control wells.

-

Staining: Fix the cells with a solution such as 10% formalin and then stain with a dye like crystal violet. The viable cells will be stained, while the plaques will appear as clear zones.[16]

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC₅₀ value (the effective concentration that reduces the number of plaques by 50%) can be determined from a dose-response curve.

Conclusion

The discovery and development of 8-aza-7-deazapurine nucleosides represent a significant advancement in the field of medicinal chemistry. From their origins in the study of natural products and repurposed drugs, this class of compounds has evolved into a versatile scaffold for the design of potent anticancer, antiviral, and antibacterial agents. Their mechanism of action, primarily as antimetabolites that disrupt nucleic acid synthesis, provides a solid foundation for further optimization. The synthetic and biological evaluation protocols outlined in this guide offer a framework for researchers to continue exploring the therapeutic potential of this promising class of molecules. Future work in this area will likely focus on enhancing selectivity for viral or cancer-specific enzymes, improving pharmacokinetic properties, and elucidating more detailed mechanisms of action to guide the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Tubercidin - Wikipedia [en.wikipedia.org]

- 3. Allopurinol | C5H4N4O | CID 135401907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. On the metabolism of allopurinol. Formation of allopurinol-1-riboside in purine nucleoside phosphorylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-substituted 8-aza-7-deazapurines and 2,8-diaza-7-deaza-purines: synthesis of nucleosides and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Tubercidin inhibits PRRSV replication via RIG-I/NF-κB pathways and interrupting viral nsp2 synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchhub.com [researchhub.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to 8-Aza-7-bromo-7-deazaguanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-bromo-7-deazaguanosine is a synthetic purine (B94841) nucleoside analog that belongs to the class of 8-aza-7-deazapurines. These compounds are characterized by the replacement of the carbon atom at position 8 and the nitrogen atom at position 7 of the purine ring with a nitrogen and carbon atom, respectively. This structural modification significantly alters the electronic properties and hydrogen-bonding capabilities of the nucleobase, making it a valuable tool in medicinal chemistry and molecular biology. While extensive biological data for this compound itself is limited in publicly available literature, the broader family of 8-aza-7-deazapurine nucleosides has demonstrated a wide range of biological activities, including antiparasitic, antitumor, and antiviral properties[1]. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, and the biological context of its related analogs.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrN₅O₅ | [2] |

| CAS Number | 96555-37-2 | [2] |

| Structure | A guanosine (B1672433) analog with a nitrogen at the 8th position and a bromine at the 7th position of the deazapurine core. | [2] |

Synthesis of this compound Ribonucleoside

A detailed synthetic protocol for the ribonucleoside of this compound has been reported. The synthesis involves the deprotection of a precursor compound where the bromo-atom at position 2 is substituted with an amino group.[1]

Experimental Protocol: Synthesis of 6-amino-3-bromo-1,5-dihydro-1-(β-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one (Compound 4)[1]

-

Starting Material: Compound 27 (the protected precursor)

-

Reagents: Methanolic ammonia (B1221849) (NH₃/MeOH, saturated at 0 °C)

-

Apparatus: High-pressure reactor

-

Procedure:

-

Dissolve Compound 27 in methanolic ammonia in a high-pressure reactor.

-

Heat the reaction mixture at 120 °C overnight.

-

Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction yields the 7-bromo-8-aza-7-deazaguanosine analogue (Compound 4).

-

It is noted that under these conditions, the bromo-atom at position 2 of the precursor is more reactive to nucleophilic substitution by ammonia than the bromo-atom at position 7.[1] This selective reactivity is a key aspect of the synthesis. Furthermore, the resulting 8-aza-7-deazaguanine derivatives with a 7-bromo substituent have shown low yields in subsequent Palladium-catalyzed cross-coupling reactions, suggesting that protection of the 6-oxo group may be necessary to activate the 7-halo atom for such transformations.[1]

Caption: Synthesis workflow for this compound ribonucleoside.

Biological Activity of Related 8-Aza-7-deazapurine Nucleosides

While specific quantitative biological data for this compound is scarce, studies on its analogs provide valuable insights into the potential activities of this class of compounds. The structural modifications at the 7th and 8th positions of the purine ring significantly influence their biological profiles.

| Compound/Analog | Biological Activity | Cell Line/Organism | IC₅₀/MIC | Reference |

| 7-iodo-8-aza-7-deazaguanosine derivative (Compound 8) | Anticancer | A549 (Human Lung Carcinoma) | 7.68 µM | [1] |

| Fleximer analogues of 8-aza-7-deazapurine nucleosides | Antibacterial | M. smegmatis mc² 155 | 13 and 50 µg/mL | [3][4] |

| Fleximer analogues of 8-aza-7-deazapurine nucleosides | Antibacterial | M. tuberculosis H37Rv | 20 and 40 µg/mL | [3][4] |

| 2′-deoxy-2′-β-fluoro-8-aza-7-deazapurine nucleosides | Antiviral | Hepatitis B Virus (HBV) | Significant activity | [1] |

| 8-Aza-7-deazapurine-2,6-diamine and its riboside | Purine Nucleoside Antagonists | - | Potent antagonists | [1] |

Application in Oligonucleotide Synthesis and Properties

A significant application of this compound and its derivatives is their incorporation into oligonucleotides. The modified nucleoside alters the properties of the resulting DNA or RNA strands, particularly their thermal stability and base-pairing dynamics.

The introduction of 7-halogeno substituents into 8-aza-7-deazapurine nucleosides within oligonucleotides has been shown to significantly increase the thermal stability of DNA duplexes.[1] This stabilizing effect is a key feature that makes these analogs useful as tools in molecular biology and for the development of therapeutic oligonucleotides. However, it has also been observed that bulky 7-bromo substituents can disrupt the formation of higher-order structures, such as G-quadruplexes, that can be formed by some guanine-rich sequences.[5][6]

Caption: Incorporation of this compound into oligonucleotides.

Conclusion

References

- 1. Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Immunomart [immunomart.com]

- 3. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Oligonucleotide duplexes containing N8-glycosylated 8-aza-7-deazaguanine and self-assembly of 8-aza-7-deazapurines on the nucleoside and the oligomeric level - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 8-Aza-7-bromo-7-deazaguanosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 8-Aza-7-bromo-7-deazaguanosine and its derivatives. 8-Aza-7-deazapurine nucleosides are a class of compounds with significant potential in various therapeutic areas, including as antibacterial and anticancer agents, due to their ability to mimic natural purines and interact with biological systems.[1][2][3][4] Understanding their spectroscopic characteristics is fundamental for their identification, characterization, and the elucidation of their mechanisms of action.

UV-Vis Absorption Spectroscopy

The electronic absorption properties of 8-aza-7-deazapurine nucleosides are sensitive to substitution on the purine (B94841) ring system and the pH of the medium. The UV-Vis spectra provide valuable information for identifying these compounds and studying their interactions.

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε/dm³mol⁻¹cm⁻¹) | Reference |

| 7-bromo-8-aza-7-deaza-2'-deoxyisoguanosine (protected) | MeOH | 238, 322 | 20,700; 32,000 | [5] |

| 7-bromo-8-aza-7-deazaguanosine analogue 4 | MeOH | 225, 275 | Not Reported | [2] |

| 6-amino-3-iodo-1,5-dihydro-1-(β-d-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one | MeOH | 220, 232, 256 | Not Reported | [2] |

| Flexible 8-aza-7-deazapurine nucleoside derivatives | - | 251-310 | Not Reported | [1] |

Experimental Protocol: UV-Vis Spectroscopy

A general procedure for obtaining UV-Vis spectra of these compounds involves the following steps:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol (B129727), ethanol, or a buffered aqueous solution). The concentration is typically in the micromolar range to ensure the absorbance values fall within the linear range of the spectrophotometer (usually below 1.5).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Measurement: The sample is placed in a quartz cuvette with a defined path length (typically 1 cm). The solvent used to prepare the sample is used as a blank to zero the instrument. The absorption spectrum is then recorded over a specific wavelength range (e.g., 200-400 nm).

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum. If the concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic analysis of 8-aza-7-deazapurine nucleosides.

Caption: General workflow from synthesis to analysis.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, while 2D NMR techniques like HMBC are crucial for assigning the site of glycosylation.[2][3][6]

¹H-NMR Data for a Protected 7-bromo-8-aza-7-deaza-2'-deoxyisoguanosine Derivative [5]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 2.26, 2.74 | m | - | H₂-C(2') |

| 3.23–3.83 | m | - | N(CH₃)₂, H₂-C(5') |

| 3.81 | m | - | H-C(4') |

| 4.41 | m | - | H-C(3') |

| 4.77 | t | 5.6 | HO-C(5') |

| 5.31 | d | 4.6 | HO-C(3') |

| 6.45 | 't' | 6.3 | H-C(1') |

| 7.27–7.44 | m | - | Aromatic H |

| 8.87 | s | - | N=CH |

Solvent: DMSO-d₆

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used.

-

Data Acquisition:

-

¹H NMR: A standard proton experiment is performed to obtain the ¹H spectrum.

-

¹³C NMR: A proton-decoupled carbon experiment is run to obtain the ¹³C spectrum.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are performed to establish correlations between protons, between protons and carbons, and long-range correlations, which are essential for unambiguous structural assignment.

-

-

Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts, multiplicities, coupling constants, and integrations of the signals are then analyzed to elucidate the molecular structure.

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and its derivatives, confirming their identity. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

-

Instrumentation: A time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.

-

Data Acquisition: The sample solution is infused into the ESI source, where it is nebulized and ionized. The ions are then accelerated into the TOF mass analyzer, and their mass-to-charge ratios (m/z) are measured based on their flight time.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). The high-resolution data allows for the calculation of the elemental composition, which is compared with the theoretical value for the expected structure.

Fluorescence Spectroscopy

The fluorescence properties of 8-aza-7-deazapurine nucleosides can be exploited for various applications, including the development of fluorescent probes for biological systems.[7] The fluorescence of 8-azaguanosine at neutral pH has been attributed to its anionic species.[8] While some pyrazolo-fused deazapurine ribonucleosides are reported to be weakly fluorescent, the introduction of certain substituents can enhance their emissive properties.[9]

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: A very dilute solution of the compound is prepared in a suitable solvent in a quartz cuvette to avoid inner filter effects.

-

Instrumentation: A spectrofluorometer is used for the measurements.

-

Measurement:

-

An excitation spectrum is recorded by scanning the excitation wavelength while monitoring the emission at a fixed wavelength.

-

An emission spectrum is recorded by exciting the sample at a fixed wavelength (usually the λmax from the absorption spectrum) and scanning the emission wavelengths.

-

-

Data Analysis: The excitation and emission maxima are determined. The fluorescence quantum yield can be calculated relative to a known standard.

Potential Biological Interactions and Signaling Pathways

8-Aza-7-deazapurine nucleosides exert their biological effects through various mechanisms, often by mimicking natural purines and interfering with metabolic pathways or nucleic acid functions. Their potential applications as antibacterial and anticancer agents stem from their ability to be recognized by and inhibit key enzymes or be incorporated into DNA or RNA, leading to disruption of cellular processes.

Caption: Potential mechanisms of biological action.

The diverse biological activities of 8-aza-7-deazapurine nucleosides, including their potential to induce mitochondrial membrane potential collapse in parasites, highlight their promise as therapeutic leads.[9] Further investigation into their structure-activity relationships, facilitated by detailed spectroscopic characterization, is crucial for the development of novel drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The base pairing properties of 8-aza-7-deaza-2′-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorescence emission properties of 8-azapurines and their nucleosides, and application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Diverse Biological Landscape of 8-Aza-7-Deazapurine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-deazapurine derivatives, a class of nucleoside analogs where the C8 and N7 atoms of the purine (B94841) ring are interchanged, represent a promising scaffold in the quest for novel therapeutic agents. This structural modification significantly alters the electronic and steric properties of the purine base, leading to a diverse range of biological activities.[1] These compounds have garnered considerable attention for their potential as anticancer, antiviral, and antibacterial agents. Their mechanism of action often involves mimicking natural purine nucleosides, thereby interfering with essential cellular processes such as nucleic acid synthesis and signal transduction. This technical guide provides an in-depth overview of the biological activity of 8-aza-7-deazapurine derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and illustrating relevant cellular pathways.

Synthesis of 8-Aza-7-Deazapurine Derivatives

The synthesis of 8-aza-7-deazapurine nucleosides can be broadly categorized into two main approaches: chemical synthesis and chemoenzymatic methods.

Chemical Synthesis: A common chemical approach involves the glycosylation of a suitable 8-aza-7-deazapurine heterocyclic base with a protected ribose or deoxyribose derivative.[2] For instance, 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine and its halogenated analogs can be glycosylated with protected ribofuranose or 2'-deoxyribofuranose under various conditions to yield N9- and N8-glycosylated products.[2] Subsequent deprotection and functional group manipulations, such as converting a methoxy (B1213986) group to an amino or oxo group, provide a diverse range of final compounds.[2]

Chemoenzymatic Synthesis: This approach utilizes enzymes, such as purine nucleoside phosphorylase (PNP), to catalyze the transglycosylation reaction between a modified heterocyclic base and a sugar donor like uridine (B1682114) or 2'-deoxyuridine.[1][3] Chemoenzymatic methods often offer advantages in terms of stereo- and regioselectivity, yielding predominantly the desired β-anomer.[3] For "fleximer" analogues, where the purine ring is synthetically split into its pyrazole (B372694) and pyrimidine (B1678525) components, enzymatic synthesis has been shown to be particularly effective, especially for 2'-deoxyribonucleosides where chemical synthesis can lead to anomeric mixtures.[1]

Biological Activities

8-Aza-7-deazapurine derivatives have demonstrated a broad spectrum of biological activities, which are summarized in the following sections.

Anticancer Activity

Several 8-aza-7-deazapurine derivatives have exhibited significant cytotoxic effects against various cancer cell lines. Their anticancer potential is a key area of ongoing research.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 6-(1H-pyrazol-4-yl)-1H-indazole | Neuroblastoma, Glioma, Leukemia | 4 - 14 | [4] |

Note: Further quantitative data on the anticancer activity of a broader range of 8-aza-7-deazapurine derivatives is an active area of investigation.

Antiviral Activity

The structural similarity of 8-aza-7-deazapurine nucleosides to natural purine nucleosides makes them potent inhibitors of viral replication.

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| (R)-8-aza-PMPG | HIV-1, HIV-2 | MT-4 | 0.012 | [5] |

Note: The antiviral activity of these compounds is often evaluated by their ability to protect host cells from the cytopathic effects of the virus.

Antibacterial Activity

Recent studies have highlighted the potential of 8-aza-7-deazapurine derivatives as antibacterial agents, particularly against mycobacteria.

| Compound/Derivative | Bacteria | MIC99 (µg/mL) | Reference |

| 1-(2′,3′,4′-trihydroxycyclopent-1′-yl)-4-(pyrimidin-4(3H)-on-5-yl)pyrazole (9) | M. smegmatis mc2 155 | 13 | [1] |

| 1-(β-D-ribofuranosyl)-4-(2-aminopyridin-3-yl)pyrazole (19) | M. smegmatis mc2 155 | 50 | [1] |

| 1-(4′-hydroxy-2′-cyclopenten-1′-yl)-4-(4-benzyloxypyrimidin-5-yl)pyrazole (6) | M. tuberculosis H37Rv | 20 | [1] |

| 4-(4-aminopyridin-3-yl)-1H-pyrazol (10) | M. tuberculosis H37Rv | 40 | [1] |

Mechanisms of Action

The biological effects of 8-aza-7-deazapurine derivatives are attributed to several mechanisms of action, primarily centered around their ability to act as antimetabolites.

-

Incorporation into Nucleic Acids: After cellular uptake, these nucleoside analogs can be phosphorylated to their triphosphate forms and subsequently incorporated into growing DNA or RNA chains by polymerases. This can lead to chain termination or altered nucleic acid function, ultimately inhibiting cell proliferation or viral replication.[4] 8-azaguanine, for example, is readily incorporated into ribonucleic acids.[6]

-

Enzyme Inhibition: 8-Aza-7-deazapurine derivatives can act as inhibitors of various enzymes involved in nucleoside metabolism and cellular signaling. For instance, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

-

Modulation of Signaling Pathways: Structurally related 7-deazapurine analogs, such as Toyocamycin and Tubercidin, have been shown to modulate specific cellular signaling pathways. Toyocamycin induces apoptosis in prostate cancer cells through the generation of reactive oxygen species (ROS) and activation of the p38 and ERK MAP kinase pathways.[7] Tubercidin can activate the RIG-I/NF-κB signaling pathway, leading to an antiviral response.[8] Sangivamycin, another related analog, is a potent inhibitor of protein kinase C (PKC).[9]

Below is a diagram illustrating a general workflow for screening the biological activity of 8-aza-7-deazapurine derivatives.

The following diagram illustrates the signaling pathway of Toyocamycin-induced apoptosis in prostate cancer cells.

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation of the biological activity of 8-aza-7-deazapurine derivatives. Detailed methodologies for key assays are provided below.

MTT Assay for Anticancer Activity (IC50 Determination)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

8-Aza-7-deazapurine derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or other suitable solvent to dissolve formazan (B1609692) crystals

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 8-aza-7-deazapurine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[3]

Plaque Reduction Assay for Antiviral Activity (EC50 Determination)

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50%.

Materials:

-

Confluent monolayer of susceptible host cells in 6-well or 12-well plates

-

Virus stock of known titer

-

8-Aza-7-deazapurine derivative stock solution

-

Culture medium

-

Agarose (B213101) or methylcellulose (B11928114) overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Preparation: Grow a confluent monolayer of host cells in multi-well plates.

-

Compound Dilution: Prepare serial dilutions of the antiviral compound in culture medium.

-

Virus Infection: Dilute the virus stock to a concentration that will produce 50-100 plaques per well. Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

-

Inoculation: Remove the culture medium from the cells and inoculate with the virus-compound mixture. Incubate for 1 hour to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose and the corresponding concentration of the compound.

-

Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-10 days).

-

Plaque Visualization: Fix the cells with formaldehyde (B43269) and stain with crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.[10][11][12]

Broth Microdilution Method for Antibacterial Activity (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent that prevents the visible growth of a bacterium.

Materials:

-

96-well microtiter plates

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

-

8-Aza-7-deazapurine derivative stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the compound in the broth directly in the 96-well plate.

-

Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[5][13][14]

References

- 1. Toyocamycin - Wikipedia [en.wikipedia.org]

- 2. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. benchchem.com [benchchem.com]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toyocamycin induces apoptosis via the crosstalk between reactive oxygen species and p38/ERK MAPKs signaling pathway in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tubercidin inhibits PRRSV replication via RIG-I/NF-κB pathways and interrupting viral nsp2 synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

8-Aza-7-bromo-7-deazaguanosine: A Versatile Molecular Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-bromo-7-deazaguanosine is a synthetic purine (B94841) nucleoside analog that belongs to the pyrazolo[3,4-d]pyrimidine class of compounds. The strategic placement of a nitrogen atom at the 8-position and a bromine atom at the 7-position of the deazaguanine core results in a unique electronic and steric profile. This modification significantly alters the molecule's interaction with biological targets compared to its natural counterpart, guanosine. As a molecular scaffold, this compound offers a versatile platform for the development of novel therapeutic agents, with potential applications in antiviral, anticancer, and antibacterial therapies. This technical guide provides a comprehensive overview of its synthesis, biological activities, and experimental evaluation, serving as a resource for researchers in the field of drug discovery.

Chemical Properties and Synthesis

This compound is characterized by a pyrazolo[3,4-d]pyrimidine core linked to a ribofuranose sugar moiety. The bromine atom at the 7-position serves as a valuable synthetic handle for further chemical modifications through cross-coupling reactions, allowing for the introduction of a wide range of functional groups to explore structure-activity relationships (SAR).

General Synthesis Pathway

The synthesis of this compound and its analogs typically involves a multi-step process. A common strategy is the glycosylation of a pre-functionalized 8-aza-7-deazapurine base with a protected ribofuranose derivative. The 7-bromo substituent is often introduced on the heterocyclic base prior to glycosylation. An alternative approach involves the deamination of a 2,6-diamino-7-bromo-8-aza-7-deazapurine nucleoside precursor.

Technical Guide: 8-Aza-7-bromo-7-deazaguanosine (CAS 96555-37-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-bromo-7-deazaguanosine is a synthetic purine (B94841) nucleoside analog with significant potential in biomedical research and drug development.[1] As a modified guanosine, it serves as a valuable tool for investigating cellular processes involving nucleic acids and as a scaffold for the development of novel therapeutic agents. This document provides a comprehensive overview of its chemical properties, synthesis, biological activities, and experimental applications.

Chemical and Physical Properties

This compound is classified as a pyrazolo[3,4-d]pyrimidine nucleoside. The presence of a bromine atom at the 7-position and a nitrogen atom at the 8-position of the purine ring system distinguishes it from the natural nucleoside guanosine. These modifications significantly influence its chemical and biological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 96555-37-2 | [2] |

| Molecular Formula | C₁₀H₁₂BrN₅O₅ | [2] |

| Molecular Weight | 362.14 g/mol | [1] |

| IUPAC Name | 6-Amino-3-bromo-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and DMF. Limited solubility in water and ethanol. | |

| Storage | Recommended storage at -20°C for long-term stability.[2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Spectra are available in the literature, confirming the structure. | [3] |

| ¹³C NMR | Spectral data has been reported, consistent with the proposed structure. | [3][4] |

| Mass Spectrometry | High-resolution mass spectrometry data confirms the elemental composition. | [5][6] |

| UV Spectroscopy | UV spectral data is available and has been used to characterize the compound and its derivatives.[3] |

Synthesis and Manufacturing

The synthesis of this compound has been described in the scientific literature. A common approach involves the glycosylation of a protected 8-aza-7-bromo-7-deazaguanine base with a suitable ribose derivative.[3]

A representative synthetic scheme is outlined below:

A detailed experimental protocol for a similar compound's synthesis involves dissolving the protected purine base and the protected ribose in a dry solvent, followed by the addition of a glycosylation promoter. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction is quenched, and the product is purified by column chromatography. The protecting groups are then removed under appropriate conditions to yield the final product.[3]

Biological Activity and Mechanism of Action

This compound is recognized as a purine nucleoside analog with potential antitumor activity.[1] Its mechanism of action is believed to be similar to other compounds in this class, primarily through the inhibition of DNA synthesis and the induction of apoptosis.[1]

Upon cellular uptake, this compound is likely phosphorylated to its triphosphate form by cellular kinases. This triphosphate analog can then be incorporated into growing DNA chains by DNA polymerases. The presence of the modified base can disrupt the normal DNA structure and function, leading to the activation of DNA damage response pathways and ultimately, programmed cell death (apoptosis).

Applications in Research and Drug Development

The primary application of this compound is in the field of nucleic acid research, particularly in the synthesis of modified oligonucleotides.[7][8] The introduction of this analog into DNA or RNA sequences can be used to study:

-

DNA and RNA structure and stability: The bromo and aza substitutions can alter the duplex stability and conformation.[7][8]

-

Enzyme-substrate interactions: Modified oligonucleotides can be used to probe the active sites of DNA and RNA processing enzymes.

-

Development of therapeutic oligonucleotides: Antisense oligonucleotides and siRNAs containing this analog may exhibit enhanced properties such as increased nuclease resistance or improved binding affinity.

In the context of drug development, this compound serves as a lead compound for the design of novel anticancer and antiviral agents.[3] Its ability to interfere with DNA synthesis makes it a candidate for therapies targeting rapidly proliferating cells.

Experimental Protocols

General Protocol for Incorporation into Oligonucleotides

The synthesis of oligonucleotides containing this compound is typically performed using automated solid-phase phosphoramidite (B1245037) chemistry.

Methodology:

-

Phosphoramidite Synthesis: The 5'-hydroxyl group of this compound is protected with a dimethoxytrityl (DMT) group, and the 3'-hydroxyl group is phosphitylated to generate the phosphoramidite building block.[7]

-

Solid-Phase Synthesis: The phosphoramidite is incorporated into the desired oligonucleotide sequence using a standard automated DNA/RNA synthesizer.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a concentrated ammonium (B1175870) hydroxide (B78521) solution.

-

Purification: The crude oligonucleotide is purified using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Generalized Apoptosis Induction Assay

To assess the pro-apoptotic activity of this compound, a cell-based assay can be employed.

Materials:

-

Cancer cell line (e.g., a lymphoid malignancy cell line)

-

This compound

-

Cell culture medium and supplements

-

Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

Procedure:

-

Cell Culture: Plate the cancer cells in a suitable multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Safety and Handling